molecular formula C14H21ClN2O2 B13199810 Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride

Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride

Cat. No.: B13199810
M. Wt: 284.78 g/mol
InChI Key: DAMDNMMYEBSPCQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C14H20N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical research applications. This compound is known for its potential biological activities and is a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Amination: The amino group is introduced through a reductive amination process.

    Esterification: The carboxylate group is formed through an esterification reaction using methanol and an acid catalyst.

    Hydrochloride Formation: The final hydrochloride salt is obtained by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Methyl 3-amino-1-benzylpiperidine-3-carboxylate dihydrochloride
  • Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride

Uniqueness: Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and development.

Biological Activity

Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C16_{16}H22_{22}ClN2_{2}O2_{2} and a molecular weight of approximately 303.25 g/mol. The compound features a piperidine ring substituted with an amino group and a benzyl moiety, which contributes to its biological activity.

Research indicates that this compound interacts with various receptors in the central nervous system (CNS), including muscarinic acetylcholine receptors, which are implicated in numerous neurological disorders. The compound's ability to modulate neurotransmitter systems highlights its potential as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders .

1. Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, outperforming standard treatments like bleomycin in certain models . The compound's structural features allow it to interact effectively with target proteins involved in tumor growth and metastasis.

2. Neuroprotective Effects

The compound exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with the breakdown of acetylcholine. This inhibition is crucial for enhancing cholinergic transmission, particularly in Alzheimer's disease, where cholinergic deficits are prominent .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameCAS NumberBiological ActivitySimilarity Score
(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride876378-16-4Moderate AChE inhibition1.00
(S)-Benzyl 3-aminopiperidine-1-carboxylate876461-55-1Low anticancer activity0.98
(R)-Benzyl 3-aminopiperidine-1-carboxylate1044560-96-4Antidepressant effects0.98

This table illustrates that while there are compounds with similar structures, this compound demonstrates superior binding affinity and selectivity for specific receptors, enhancing its therapeutic potential.

Case Study: Neuroprotective Potential

In a study examining the neuroprotective effects of this compound on neurodegenerative models, researchers observed significant reductions in neuroinflammation and improved cognitive function in animal models treated with the compound. These findings suggest that this compound could be a candidate for developing therapies aimed at Alzheimer's disease .

Case Study: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound revealed that it inhibited cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

methyl 3-amino-1-benzylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-18-13(17)14(15)8-5-9-16(11-14)10-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11,15H2,1H3;1H

InChI Key

DAMDNMMYEBSPCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)N.Cl

Origin of Product

United States

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